molecular formula C27H32N2O7S B2363699 N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate CAS No. 1189308-60-8

N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate

Cat. No.: B2363699
CAS No.: 1189308-60-8
M. Wt: 528.62
InChI Key: IUMZRPVENDMAAR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide derivative, followed by the introduction of the morpholinopropyl and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate would depend on its specific application. In medicinal chemistry, it may inhibit bacterial growth by interfering with enzyme function or cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase or other critical proteins in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-hydroxyethyl)-N-(2-methoxyphenyl)benzenesulfonamide: A structurally similar compound with potential differences in activity and applications.

Uniqueness

N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate is unique due to the presence of the morpholinopropyl group, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness could translate to specific advantages in its applications, such as enhanced solubility, stability, or target specificity.

Properties

IUPAC Name

benzoic acid;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S.C7H6O2/c1-26-20-10-6-5-9-19(20)22(28(24,25)18-7-3-2-4-8-18)16-17(23)15-21-11-13-27-14-12-21;8-7(9)6-4-2-1-3-5-6/h2-10,17,23H,11-16H2,1H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMZRPVENDMAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(CN2CCOCC2)O)S(=O)(=O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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